![molecular formula C21H20ClN5O B363276 N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 691397-57-6](/img/structure/B363276.png)
N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and substituted with various functional groups such as chlorophenyl, ethylphenyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One efficient method involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method yields the desired compound with excellent efficiency and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. It may exhibit pharmacological properties that can be harnessed for therapeutic purposes.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-nitro-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core structure but differs in its substituents, leading to different chemical and biological properties.
2-aryl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidines: These compounds have similar core structures but with different aryl and nitro substituents, affecting their reactivity and applications.
Uniqueness
N-(4-Chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
691397-57-6 |
|---|---|
Molecular Formula |
C21H20ClN5O |
Molecular Weight |
393.9g/mol |
IUPAC Name |
N-(4-chlorophenyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C21H20ClN5O/c1-3-14-4-6-15(7-5-14)19-18(13(2)25-21-23-12-24-27(19)21)20(28)26-17-10-8-16(22)9-11-17/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25) |
InChI Key |
CTDQVDFLMWQFRE-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2C(=C(N=C3N2NC=N3)C)C(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


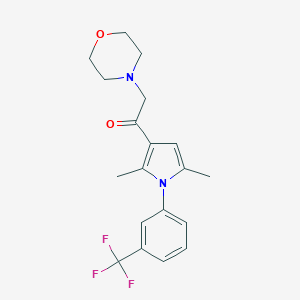
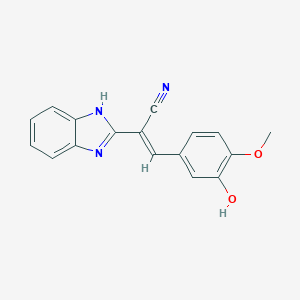
![4-[(3-Ethoxycarbonyl-6-methoxyquinolin-4-yl)amino]butanoic acid](/img/structure/B363225.png)
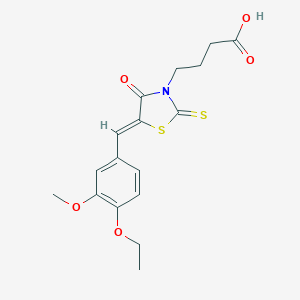
![4-nitro-N-[4-oxo-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B363253.png)
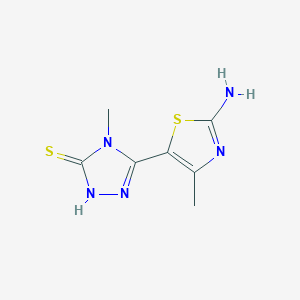
![5-[3-(allyloxy)phenyl]-4-(2-furoyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B363259.png)
![ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B363260.png)
![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)
![N-(1,1-dioxothiolan-3-yl)-2-(3-nitrophenoxy)-N-[(4-propan-2-ylphenyl)methyl]acetamide](/img/structure/B363266.png)
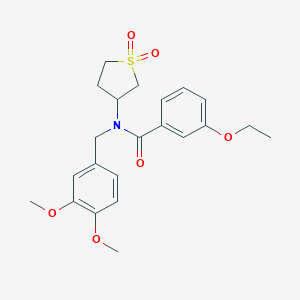
![5-(3,4-diethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B363270.png)
![2-(2-chlorophenoxy)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)acetamide](/img/structure/B363271.png)
![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)
